molecular formula C25H16O9 B1666351 6-Carboxyfluorescein diacetate CAS No. 3348-03-6

6-Carboxyfluorescein diacetate

Cat. No. B1666351
CAS RN: 3348-03-6
M. Wt: 460.4 g/mol
InChI Key: QMOGCCYGOPYYNT-UHFFFAOYSA-N
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Description

6-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF .


Synthesis Analysis

A gram-scale synthesis of the Fmoc-Lys (6-carboxyfluoresein diacetate)-OH building block was developed, allowing the discovery of optimal probes that carried a positively charged amino group and a stearic acid tail that exhibited intense plasma membrane brightness and robust retention .


Molecular Structure Analysis

6-CFDA has a molecular weight of 460.39 . It is a hydrophobic, cell-permeable fluorogenic non-selective esterase substrate .


Chemical Reactions Analysis

6-CFDA is a viability probe that assesses enzymatic activity, which is necessary to activate its fluorescence, and cell-membrane integrity, which is necessary for the retention of their fluorescent product within the cell .


Physical And Chemical Properties Analysis

6-CFDA is soluble in DMSO . It has an excitation wavelength of 492 nm and an emission wavelength of 517 nm in 0.1M Tris, pH 8.0 .

Scientific Research Applications

1. Cell Viability Assessment

6-Carboxyfluorescein diacetate (CFDA) is extensively used for assessing cell viability. It is a nonfluorescent compound that, upon entering living cells, is converted by esterases into fluorescent carboxyfluorescein. This conversion allows for the counting of living cells by detecting fluorescence, as demonstrated in studies involving yeast, E. coli, and Lactobacillus bulgaricus (Sugata, Ohnishi, & Matsumoto, 1991).

2. Monitoring Phloem Sap Translocation

6-Carboxyfluorescein is also used in botany for monitoring phloem sap translocation. It is a polar fluorescein that, when introduced into plants, can be observed in all sink organs and is strictly confined to phloem regions. This property allows for real-time monitoring of phloem sap translocation in plants (Grignon, Touraine, & Durand, 1989).

3. Examination of Intracellular Environments

CFDA is utilized in studies examining the intracellular ionic environment and ionophore action. It serves as a probe for intracellular pH, aiding in understanding cellular physiology and the effects of external agents like ionophores (Babcock, 1983).

4. Analyzing Cell Membrane Integrity

The use of CFDA combined with other fluorescent stains like propidium iodide provides insights into the integrity of cell membranes. This application is particularly relevant in the study of mammalian spermatozoa, where CFDA helps assess the functionality of sperm cells (Harrison & Vickers, 1990).

5. Tracking Hepatobiliary Metabolism

Intravital multiphoton microscopy using 6-CFDA as a probe molecule has been employed to investigate hepatobiliary metabolism in chronic liver pathologies. This method allows for the study of metabolic processes in conditions like liver fibrosis and hepatocellular carcinoma (Huang et al., 2019).

Safety And Hazards

6-CFDA may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

6-CFDA has been used in research to track division of cells . It has also been used in vascular plants as a symplastic tracer . Future research may continue to explore its applications in cell biology and biochemistry .

properties

IUPAC Name

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOGCCYGOPYYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187121
Record name 6-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxyfluorescein diacetate

CAS RN

3348-03-6
Record name 6-Carboxyfluorescein diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxyfluorescein Diacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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